

Methyl hexanoate as a fatty acid methyl ester (FAME).

Author: BenchChem Technical Support Team. Date: December 2025

Methyl Hexanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate (C₇H₁₄O₂) is a fatty acid methyl ester (FAME) derived from hexanoic acid, also known as caproic acid.[1] It is a colorless liquid with a characteristic fruity, pineapple-like odor.[2][3] Found naturally in various fruits and food products, it is widely used in the flavor and fragrance industry.[2][4] In the context of scientific research and drug development, **methyl hexanoate** and other FAMEs are gaining attention for their roles in cellular metabolism, as potential biofuels, and as volatile organic compound (VOC) biomarkers for disease diagnostics. [5][6] This technical guide provides an in-depth overview of **methyl hexanoate**, including its physicochemical properties, synthesis, analytical characterization, and its potential role in biological pathways.

Physicochemical Properties

A summary of the key quantitative data for **methyl hexanoate** is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.

Property	Value	Unit	Reference(s)
Molecular Formula	C7H14O2	-	[1]
Molecular Weight	130.18	g/mol	[1]
Density	0.885	g/mL at 25 °C	[2]
Boiling Point	151	°C	[2]
Melting Point	-71	°C	
Flash Point	45	°C	[7]
Water Solubility	1.325	g/L at 20 °C	
Refractive Index	1.405	n20/D	

Table 1: Physicochemical Properties of **Methyl Hexanoate**. This table summarizes the key physical and chemical properties of **methyl hexanoate**, citing data from various sources.

Synthesis of Methyl Hexanoate

Methyl hexanoate is typically synthesized via the Fischer esterification of hexanoic acid with methanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of **methyl hexanoate**.

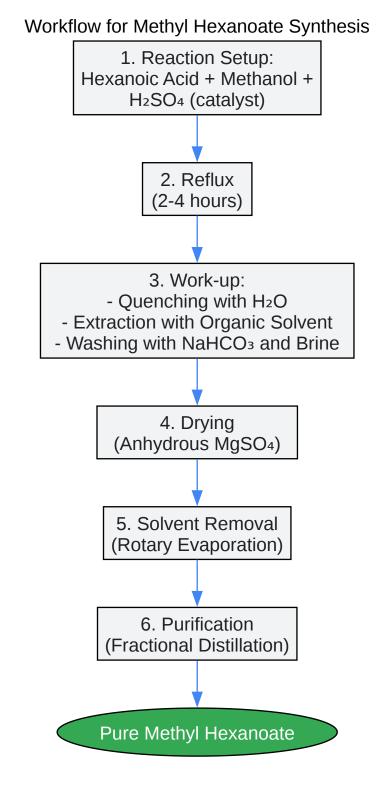
Materials:

- Hexanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

- Dichloromethane (or diethyl ether)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of hexanoic acid) to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add an equal volume of water and extract the methyl hexanoate into an organic solvent like dichloromethane or diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.



- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent using a rotary evaporator.
 - The crude methyl hexanoate can be purified by fractional distillation to obtain the pure product.[8]

Workflow for Synthesis and Purification:

Click to download full resolution via product page

A simplified workflow for the synthesis and purification of **methyl hexanoate**.

Analytical Characterization

The identity and purity of synthesized **methyl hexanoate** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like **methyl hexanoate**. It provides both retention time data for identification and mass spectral data for structural confirmation.

Typical GC-MS Parameters:

- Column: A non-polar column, such as a DB-5ms or HP-5ms, is commonly used.
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV.

The mass spectrum of **methyl hexanoate** is characterized by a molecular ion peak (m/z 130) and characteristic fragment ions at m/z 101, 87, 74 (McLafferty rearrangement), and 59.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **methyl hexanoate**.

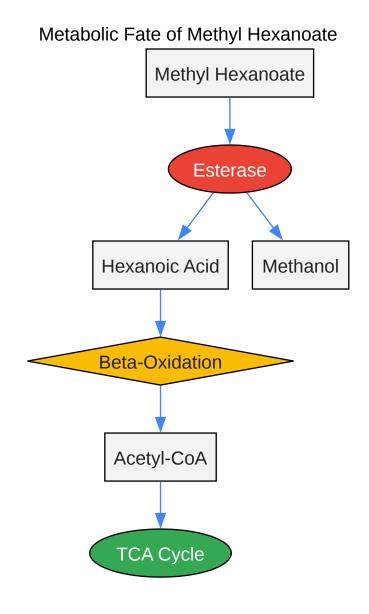
- 1H NMR (CDCl3, 400 MHz):
 - δ 3.67 (s, 3H, -OCH₃)
 - δ 2.30 (t, 2H, -CH₂COO-)
 - δ 1.63 (quint, 2H, -CH₂CH₂COO-)
 - δ 1.31 (m, 4H, -CH₂CH₂CH₂-)

- δ 0.90 (t, 3H, -CH₃)
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 174.4 (-COO-)
 - δ 51.4 (-OCH₃)
 - δ 34.2 (-CH₂COO-)
 - δ 31.3 (-CH₂CH₂CH₂-)
 - δ 24.8 (-CH₂CH₂COO-)
 - δ 22.3 (-CH₂CH₃)
 - δ 13.9 (-CH₃)[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **methyl hexanoate**.

- Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)[9]
- C-O stretch: ~1170 cm⁻¹[9]
- C-H stretches (alkane): ~2850-2960 cm⁻¹


Biological Significance and Potential Applications

Methyl hexanoate is a metabolite found in various organisms, including plants and microorganisms.[1] Its presence in biological samples can have diagnostic potential.

Role in Fatty Acid Metabolism

As a FAME, **methyl hexanoate** is involved in lipid metabolism.[10] It can be hydrolyzed by esterases to yield hexanoic acid and methanol. Hexanoic acid can then enter the fatty acid oxidation (beta-oxidation) pathway to produce acetyl-CoA, which is a central molecule in cellular energy metabolism.

Click to download full resolution via product page

A simplified diagram of the metabolic fate of **methyl hexanoate**.

Potential as a Biomarker

Volatile organic compounds (VOCs) in breath, urine, and feces are being investigated as non-invasive biomarkers for various diseases.[6][11] Alterations in gut microbiota or metabolic pathways in diseases such as inflammatory bowel disease and certain cancers can lead to changes in the VOC profile, which may include **methyl hexanoate** or its parent compound, hexanoic acid.[12][13] Further research is needed to validate its utility as a specific and sensitive biomarker.

Hypothetical Signaling Pathway Involvement

While direct evidence for **methyl hexanoate** initiating a specific signaling cascade is limited, the metabolic products of related fatty acids are known to modulate key cellular signaling pathways. For instance, decanoic acid, a medium-chain fatty acid, has been shown to influence the mTORC1, Akt-mTOR, and c-Met pathways.[6] Given that **methyl hexanoate** can be hydrolyzed to hexanoic acid, it is plausible that it could indirectly influence these pathways.

Cell Methyl Hexanoate Hydrolysis Hexanoic Acid Modulation Modulation Modulation Modulation Modulation Cell Growth & Proliferation Metabolism Cell Migration

Hypothetical Signaling Pathway Modulation

Click to download full resolution via product page

A hypothetical model of how **methyl hexanoate** could modulate key signaling pathways.

Conclusion

Methyl hexanoate is a versatile fatty acid methyl ester with well-established applications in the flavor and fragrance industry. For researchers and drug development professionals, its

significance extends to its role as a metabolite, a potential biomarker, and a tool to study fatty acid metabolism and its influence on cellular signaling. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted nature of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl hexanoate | C7H14O2 | CID 7824 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl hexanoate | 106-70-7 [chemicalbook.com]
- 3. Methyl hexanoate Wikipedia [en.wikipedia.org]
- 4. Methyl hexanoate: Significance and symbolism [wisdomlib.org]
- 5. Buy Methyl hexanoate | 106-70-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. prepchem.com [prepchem.com]
- 9. homework.study.com [homework.study.com]
- 10. Showing Compound Methyl hexanoate (FDB013896) FooDB [foodb.ca]
- 11. Human Metabolome Database: Showing metabocard for Methyl 5-methylhexanoate (HMDB0031596) [hmdb.ca]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability
 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl hexanoate as a fatty acid methyl ester (FAME).].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b129759#methyl-hexanoate-as-a-fatty-acid-methyl-ester-fame]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com